molecular formula C14H16N2O B2884168 N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775289-84-4

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2884168
CAS No.: 775289-84-4
M. Wt: 228.295
InChI Key: QZWZROFZMJRVGQ-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic enamide derivative of interest in medicinal chemistry and biochemical research. This compound features a 5-methylindole group linked via an ethyl chain to a prop-2-enamide (acrylamide) moiety. The indole scaffold is a privileged structure in pharmacology, present in many biologically active molecules, while the enamide group serves as a versatile pharmacophore. Research indicates that compounds within this class, particularly those featuring the enamide linker, have been investigated as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme target in neurodegenerative disease research . Some analogous enamides also demonstrate inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), positioning them as potential multi-target-directed ligands for exploring complex pathological pathways . Furthermore, the structural features of this molecule, including its hydrogen bond donor and acceptor capabilities, make it a valuable building block for developing novel therapeutic agents and for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14(17)15-7-6-11-9-16-13-5-4-10(2)8-12(11)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZROFZMJRVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the acylation of an indole derivative. One common method is the reaction of 5-methylindole with an appropriate acylating agent under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular signaling pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Quinazolin-4-amine Derivatives (e.g., Compound 11g)

Structure : 6,7-dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g) replaces the acrylamide with a quinazolin-4-amine group .
Key Differences :

  • The quinazoline moiety introduces planar aromaticity and hydrogen-bonding capabilities, contrasting with the electrophilic acrylamide.
  • Biological Implications: Quinazoline derivatives are often kinase inhibitors (e.g., EGFR inhibitors), suggesting 11g may target similar pathways, whereas the acrylamide in the target compound could engage in covalent binding or Michael addition reactions .

Sulfonamide Analog (Compound 5i)

Structure : N-[2-(5-methyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5i) substitutes the acrylamide with a sulfonamide and alkyne group .
Key Differences :

  • The alkyne moiety offers click chemistry compatibility for bioconjugation, a feature absent in the target compound.
    Synthesis : Yielded 72% as an off-white solid, suggesting similar synthetic feasibility for the acrylamide derivative .

Naproxen-Conjugated Amide (Compound 4)

Structure : N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide combines the indole-ethylamine with a naproxen-derived propanamide .
Key Differences :

  • The bulky naphthalene group may enhance lipophilicity and NSAID-like activity, contrasting with the simpler acrylamide.
  • Biological Implications: This hybrid structure could target both serotonin receptors (via indole) and cyclooxygenases (via naproxen), whereas the target compound’s activity may rely solely on the indole-acrylamide interaction .

Anti-inflammatory Prop-2-enamides (Compounds 1, 4, 6, 7, 12)

Examples :

  • Compound 1 () : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide exhibits anti-inflammatory activity (IC50 = 17.00 µM) .
  • Compound 4 () : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide shows IC50 < 17.21 µM .
    Key Differences :
  • Substitutions on the aromatic rings (e.g., dihydroxyphenyl, methoxy) enhance antioxidant and anti-inflammatory properties compared to the target compound’s 5-methylindole.
  • The acrylamide group is conserved, suggesting its critical role in modulating inflammatory pathways .

Pharmaceutical Acrylamides (e.g., Osimertinib, Befotertinib)

Structure: These tyrosine kinase inhibitors (e.g., osimertinib) share the prop-2-enamide group but incorporate additional substituents (e.g., pyrimidinylamino, trifluoroethylindole) for EGFR targeting . Key Differences:

  • The target compound lacks the methoxy, dimethylaminoethyl, and pyrimidine groups critical for EGFR binding.

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide Indole + acrylamide 5-methylindole, α,β-unsaturated carbonyl Not explicitly reported
Compound 11g Indole + quinazolin-4-amine 6,7-dimethoxyquinazoline Potential kinase inhibition
Compound 5i Indole + sulfonamide + alkyne But-3-yne-1-sulfonamide Synthetic intermediate
Compound 4 () Acrylamide + dihydroxyphenyl 3,4-dihydroxyphenyl, methoxy Anti-inflammatory (IC50 < 17 µM)
Osimertinib Acrylamide + pyrimidinylamino Methoxy, dimethylaminoethyl EGFR inhibition (anticancer)

Research Findings and Implications

  • Synthetic Feasibility : Acrylamide derivatives are typically synthesized in moderate yields (51–72%) with purity >95%, as seen in analogous compounds .
  • Biological Activity : The acrylamide group is associated with anti-inflammatory effects (e.g., IC50 ~17 µM in plant-derived analogs), though substituents on the indole or aromatic rings modulate potency .
  • Pharmacokinetics : Bulky groups (e.g., naphthalene in ) increase lipophilicity, whereas sulfonamides () may improve solubility. The target compound’s balance of indole hydrophobicity and acrylamide reactivity warrants further ADMET studies.

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide, commonly referred to as an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives are known for their extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound enable it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways:

  • Tubulin Inhibition : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.
  • Receptor Interaction : Due to its indole structure, it can bind to serotonin receptors and other neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways.
  • Enzyme Inhibition : It may also interact with various enzymes involved in metabolic pathways, affecting cellular functions and contributing to its therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit tubulin polymerization is a significant factor contributing to its anticancer efficacy .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies suggest that it may inhibit the growth of bacteria by targeting specific metabolic pathways unique to bacterial cells while sparing human cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis

Property This compound Similar Compounds
Anticancer Activity YesVaries; some similar compounds show less potency
Antimicrobial Activity YesSome derivatives exhibit stronger activity
Anti-inflammatory Effects YesLimited among similar compounds

Q & A

Q. What are the standard synthetic routes for N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide?

The synthesis typically involves multi-step protocols starting with functionalization of the indole core. Key steps include:

  • Indole alkylation : Introducing the ethyl linker at the indole C3 position using alkylating agents (e.g., bromoethylamine derivatives) under basic conditions (e.g., NaH or K₂CO₃) .
  • Amide coupling : Reaction of the intermediate amine with prop-2-enoyl chloride or activated esters (e.g., HATU/DMAP-mediated coupling) in aprotic solvents like DMF or dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 40–65% depending on reaction optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound's purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution) and amide bond formation. Aromatic protons (δ 6.8–7.5 ppm) and vinyl protons (δ 5.8–6.5 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase methods) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., calculated m/z for C₁₄H₁₆N₂O: 236.12) .

Q. What are the primary structural features of this compound that influence its bioactivity?

  • Indole moiety : Enables π–π stacking and hydrogen bonding with biological targets (e.g., serotonin receptors or enzymes) .
  • Prop-2-enamide backbone : Enhances metabolic stability compared to esters, while the α,β-unsaturated carbonyl group may participate in Michael addition reactions with thiols in proteins .
  • 5-Methyl substitution : Modulates lipophilicity and steric effects, impacting membrane permeability and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency but require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) may accelerate specific steps .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation, while higher temperatures (60–80°C) enhance amide coupling kinetics .
  • In-line monitoring : Use TLC or FTIR to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are employed to resolve contradictions in binding affinity data across different studies?

  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural analogs : Compare activity of derivatives (e.g., 5-methoxy or 6-chloro indole variants) to identify substituent effects on target engagement .
  • Molecular dynamics simulations : Model ligand-receptor interactions to rationalize discrepancies (e.g., conformational flexibility of the prop-2-enamide group) .

Q. How do structural modifications at specific positions alter the compound's interaction with biological targets?

  • Indole C5 substitution : Adding electron-donating groups (e.g., -OCH₃) increases binding to serotonin receptors (e.g., 5-HT₂A), while electron-withdrawing groups (e.g., -Cl) favor kinase inhibition .
  • Amide linker length : Extending the ethyl spacer reduces steric hindrance in bulky binding pockets (e.g., COX-2 active site) .
  • Vinyl group modification : Saturation to propionamide decreases reactivity but improves metabolic stability in in vivo models .

Q. How can researchers validate the compound's mechanism of action in cellular models?

  • Knockdown/knockout studies : Use CRISPR-Cas9 to silence putative targets (e.g., kinases or GPCRs) and assess loss of activity .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., indomethacin for COX-2) to confirm target specificity .
  • Transcriptomic profiling : RNA-seq or proteomics identifies downstream pathways affected by treatment .

Comparative Analysis

Q. How does this compound compare to structurally related indole derivatives in pharmacological screens?

Compound Structural Features Key Activities
Target Compound 5-methylindole + prop-2-enamideAnticancer, neuroprotective
Indomethacin Indole + acetic acidCOX inhibition, anti-inflammatory
5-Methoxyindole 5-OCH₃ substitutionSerotonin receptor modulation
Tryptophan Indole + amino acidNeurotransmitter precursor

Methodological Best Practices

Q. What protocols are recommended for assessing metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with major cytochrome P450 isoforms .

Q. How should researchers design dose-response studies to evaluate efficacy and toxicity?

  • In vitro : 3D spheroid models for IC₅₀ determination (72-hour exposure, Alamar Blue assay) .
  • In vivo : MTD (maximum tolerated dose) studies in rodents with pharmacokinetic sampling (plasma t₁/₂, AUC) .

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